N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide
Description
N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an oxadiazole ring, and a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural novelty.
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S/c1-11-19-15(24-21-11)13-7-8-22(10-13)17(23)20-16-18-9-14(25-16)12-5-3-2-4-6-12/h9,12-13H,2-8,10H2,1H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGFRWPZJXDRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCN(C2)C(=O)NC3=NC=C(S3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Thiazole Ring: Starting with cyclohexylamine and a suitable thioamide, the thiazole ring is formed through a cyclization reaction.
Oxadiazole Ring Formation: The oxadiazole ring is synthesized from a precursor such as a nitrile oxide, which reacts with an appropriate dipolarophile.
Pyrrolidine Ring Construction: The pyrrolidine ring is introduced via a cyclization reaction involving a suitable amine and a carbonyl compound.
Final Coupling: The final step involves coupling the thiazole and oxadiazole intermediates with the pyrrolidine derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole and oxadiazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced at specific sites, such as the carbonyl group in the amide linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Potential therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the nature of the interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
N-(5-phenyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide: Similar structure but with an ethyl group instead of a methyl group on the oxadiazole ring.
Uniqueness
The uniqueness of N-(5-cyclohexyl-1,3-thiazol-2-yl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide lies in its specific combination of functional groups and the resulting biological activity. The cyclohexyl group may confer different steric and electronic properties compared to other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
